molecular formula C22H31N3O3 B7171244 Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone

Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone

Cat. No.: B7171244
M. Wt: 385.5 g/mol
InChI Key: PJOPBNGVTCKBJP-UHFFFAOYSA-N
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Description

Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The key steps include:

    Synthesis of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.

    Synthesis of the Pyrrolidine Ring: Pyrrolidine can be synthesized via the hydrogenation of pyrrole.

    Synthesis of the Piperidine Ring: Piperidine is typically synthesized through the hydrogenation of pyridine.

These individual rings are then linked together through a series of condensation reactions, often involving reagents such as acyl chlorides and amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.

    Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.

Uniqueness

Morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone is unique due to the combination of three different ring systems in a single molecule, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

morpholin-4-yl-[1-[3-(pyrrolidin-1-ylmethyl)benzoyl]piperidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-21(19-7-5-6-18(16-19)17-23-9-3-4-10-23)25-11-2-1-8-20(25)22(27)24-12-14-28-15-13-24/h5-7,16,20H,1-4,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPBNGVTCKBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CCOCC2)C(=O)C3=CC=CC(=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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